(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
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Overview
Description
The compound (1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic molecule that features a unique combination of pyridine, indole, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and indole intermediates, followed by their coupling with the indazole derivative under specific conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, the use of high-throughput screening methods can help identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF or DCM as solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of This compound lies in its combination of three distinct heterocyclic systems, which may confer unique biological and chemical properties not found in simpler analogs.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(22-17-8-2-4-10-19(17)27-28-22)29-14-12-16-15-7-1-3-9-18(15)26-21(16)23(29)20-11-5-6-13-25-20/h1,3,5-7,9,11,13,23,26H,2,4,8,10,12,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBSXMPGPSQGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC4=C(C3C5=CC=CC=N5)NC6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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